molecular formula C10H7BF3K B1592697 Potassium 2-naphthalenetrifluoroborate CAS No. 668984-08-5

Potassium 2-naphthalenetrifluoroborate

Cat. No. B1592697
M. Wt: 234.07 g/mol
InChI Key: FXRJHJJHIOIXKE-UHFFFAOYSA-N
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Description

Potassium 2-naphthalenetrifluoroborate is a chemical compound with the formula C10H7BF3K . It is used as a reactant for various chemical reactions such as iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .


Molecular Structure Analysis

The molecular structure of Potassium 2-naphthalenetrifluoroborate is represented by the SMILES string [K+].F [B-] (F) (F)c1ccc2ccccc2c1 . The molecular weight of the compound is 234.07 .


Chemical Reactions Analysis

Potassium 2-naphthalenetrifluoroborate is used as a reactant for iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .


Physical And Chemical Properties Analysis

Potassium 2-naphthalenetrifluoroborate is a white to almost white powder . It has a melting point of >300 °C .

Scientific Research Applications

Labelling Agent for Liquid Chromatography

Potassium 2-naphthalenetrifluoroborate, specifically 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, is utilized as a labelling agent for the ultraviolet and fluorescent detection of carboxylic acids in high-performance liquid chromatography. This reagent is stable, easily synthesized, and facilitates efficient derivatization of carboxylic acids for detection purposes, demonstrating its utility in biochemical analysis (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Organic Anode for Potassium-Ion Battery

A derivative of potassium 2-naphthalenetrifluoroborate, potassium naphthalene-2,6-dicarboxylate, shows promising applications as an advanced organic anode in potassium-ion batteries. Its efficient K+ storage and release capabilities, along with a high specific capacity, make it a significant material in the development of energy storage technologies (Li, Xue, Ma, & Li, 2018).

Radical Anion Reductants

Potassium naphthalenide, a closely related compound, is identified as a common radical anion reductant. Its isolation as a simple, stable solid expands its usability in redox chemistry, allowing for precise stoichiometric applications in various chemical reactions (Scott, Ooro, Collins, Shatruk, Yakovenko, Dunbar, & Zhou, 2009).

Electromagnetic Properties

Research on potassium-intercalated naphthalene derivatives, such as 2,7-dimethylnaphthalene, reveals intriguing electromagnetic properties. These studies contribute to the understanding and development of novel organic magnetic materials and potentially superconducting materials (Wu, Wang, Yang, Fu, Lv, Yu, Chen, Gao, & Huang, 2021).

Safety And Hazards

Potassium 2-naphthalenetrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers Unfortunately, the search results did not provide specific papers related to Potassium 2-naphthalenetrifluoroborate .

properties

IUPAC Name

potassium;trifluoro(naphthalen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJHJJHIOIXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635484
Record name Potassium trifluoro(naphthalen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-naphthalenetrifluoroborate

CAS RN

668984-08-5
Record name Borate(1-), trifluoro-2-naphthalenyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668984-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(naphthalen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-naphthalenetrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Chang, YB Sun, XR Zhang, LL Dong… - Applied …, 2018 - Wiley Online Library
… While potassium 2-naphthalenetrifluoroborate or potassium1-naphthalenetrifluoroborate afforded corresponding products in 81% and 72% yields, respectively (Table 3, entries 17–18). …
Number of citations: 10 onlinelibrary.wiley.com
MJRP Queiroz, RC Calhelha, LA Vale-Silva… - European journal of …, 2010 - Elsevier
… Compound 1 (150 mg, 0.500 mmol), potassium 2-naphthalenetrifluoroborate (152 mg, 0.648 mmol) and heating for 2 h gave compound 2j as a yellow solid (159 mg, 88%), mp 161–163 …
Number of citations: 40 www.sciencedirect.com
Y Wang - 2014 - tdx.cat
Metal carbenes are one of the fundamental reactive intermediates in organic synthesis and have been widely used in the construction of complex molecules. Many transition metals are …
Number of citations: 4 www.tdx.cat
Z Wang, C Cheng, Z Kang, W Miao, Q Liu… - The Journal of …, 2019 - ACS Publications
… Compound 2d was prepared in 83% yield (69 mg) from dipyrromethane 1a (53 mg, 0.2 mmol) and potassium 2-naphthalenetrifluoroborate (140 mg, 3.0 equiv). Mp: 140.5–141.6 C.; 1 H …
Number of citations: 24 pubs.acs.org
B Esters, D Azodicarboxylate - Citeseer
Number of citations: 0

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